Synthesis of 1-(β-D-Xylofuranosyl)-5-methoxyuracil: A Technical Guide
Synthesis of 1-(β-D-Xylofuranosyl)-5-methoxyuracil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of a viable synthetic pathway for 1-(β-D-Xylofuranosyl)-5-methoxyuracil, a nucleoside analog with potential applications in antiviral and anticancer research.[1] The synthesis follows a well-established four-step process involving the initial preparation of 5-methoxyuracil (B140863), followed by its silylation, a Vorbrüggen glycosylation reaction with a protected xylofuranose (B8766934) derivative, and a final deprotection step to yield the target compound.[1] While extensive experimental data for this specific molecule is not widely available in public literature, this document outlines detailed experimental protocols and predicted properties based on established methodologies for the synthesis of similar nucleoside analogs.[1][2][3]
Chemical Identity and Predicted Physicochemical Properties
1-(β-D-Xylofuranosyl)-5-methoxyuracil is a synthetic pyrimidine (B1678525) nucleoside analog.[2] Its structure, featuring a xylofuranose sugar moiety and a 5-methoxy-substituted uracil (B121893) base, suggests potential biological activity stemming from its ability to interfere with nucleic acid synthesis.[2][3] The xylofuranosyl configuration, being an epimer of the naturally occurring ribofuranose, can impart unique conformational properties that may influence its interaction with cellular or viral enzymes.[1]
Table 1: Predicted Physicochemical Properties [2]
| Property | Predicted Value | Basis for Prediction |
| Molecular Formula | C₁₀H₁₄N₂O₇ | Based on the structure of 1-(β-D-Xylofuranosyl)uracil with an added methoxy (B1213986) group. |
| Molecular Weight | ~274.23 g/mol | Calculated from the predicted molecular formula. |
| Appearance | White to off-white crystalline solid | Typical for similar nucleoside analogs. |
| Solubility | Soluble in water, DMSO, and methanol (B129727) | Common solubility profile for polar nucleoside analogs. |
| Hydrogen Bond Donors | 4 | Derived from the hydroxyl groups and the N-H group of the uracil ring. |
| Hydrogen Bond Acceptors | 7 | Derived from the oxygen atoms in the furanose ring, the methoxy group, and the carbonyl groups of the uracil ring. |
Synthetic Pathway Overview
The synthesis of 1-(β-D-Xylofuranosyl)-5-methoxyuracil can be achieved through a four-step chemical process. This methodology is a robust framework for obtaining the desired nucleoside analog.[1]
Caption: General workflow for the synthesis of 1-(β-D-Xylofuranosyl)-5-methoxyuracil.
Experimental Protocols
The following protocols are adapted from established methods for the synthesis of similar 5-alkoxyuracil nucleosides.[1][4]
Step 1: Synthesis of 5-Methoxyuracil
This initial step involves the methoxylation of 5-hydroxyuracil.[1] A common method for this transformation is through a nucleophilic substitution reaction.[4]
Table 2: Materials for the Synthesis of 5-Methoxyuracil
| Reagent | Purpose |
| 5-Hydroxyuracil | Starting material |
| Sodium methoxide (B1231860) | Reagent for methoxylation |
| Anhydrous Methanol | Solvent |
| Dimethyl sulfate (B86663) (DMS) or Methyl iodide (MeI) | Methylating agent |
| Hydrochloric acid (HCl) | For neutralization/precipitation |
Procedure:
-
Prepare a solution of sodium methoxide (1.1 equivalents) in dry methanol under an inert atmosphere.[1][4]
-
Add 5-hydroxyuracil (1.0 equivalent) to the sodium methoxide solution and stir at room temperature until a clear solution is formed.[1]
-
Cool the reaction mixture in an ice bath and add dimethyl sulfate or methyl iodide (1.1 equivalents) dropwise.[1]
-
Allow the reaction to warm to room temperature and stir overnight.[1]
-
Monitor the reaction progress using thin-layer chromatography (TLC).[4]
-
Upon completion, cool the mixture and precipitate the product by acidification.[4]
-
Collect the crude 5-methoxyuracil by filtration and purify by recrystallization.[4]
Step 2: Silylation of 5-Methoxyuracil
To facilitate the subsequent glycosylation reaction, the 5-methoxyuracil is silylated to increase its solubility and reactivity in organic solvents.[2][3] This is a common activation step in the Vorbrüggen glycosylation.[1]
Table 3: Materials for the Silylation of 5-Methoxyuracil
| Reagent | Purpose |
| 5-Methoxyuracil | Substrate |
| Hexamethyldisilazane (B44280) (HMDS) or N,O-bis(trimethylsilyl)acetamide (BSA) | Silylating agent |
| Trimethylsilyl (B98337) chloride (TMSCl) or Ammonium (B1175870) sulfate | Catalyst |
| Anhydrous acetonitrile (B52724) | Solvent |
Procedure:
-
Suspend 5-methoxyuracil (1.0 equivalent) in anhydrous acetonitrile.[1]
-
Add hexamethyldisilazane (2.0-3.0 equivalents) to the suspension.[1]
-
Add a catalytic amount of trimethylsilyl chloride (0.1-0.2 equivalents) or ammonium sulfate.[1][5]
-
Reflux the mixture under an inert atmosphere (e.g., argon or nitrogen) until the solution becomes clear, indicating the formation of the silylated derivative.[1][5]
-
Remove the excess silylating agent and solvent under reduced pressure. The crude silylated base is typically used in the next step without further purification.
Step 3: Vorbrüggen Glycosylation
This key step involves the coupling of the silylated 5-methoxyuracil with a protected xylofuranose derivative to form the N-glycosidic bond.[1][2] A Lewis acid catalyst is employed to promote the reaction.[2]
Table 4: Materials for Vorbrüggen Glycosylation
| Reagent | Purpose |
| Silylated 5-methoxyuracil | Activated nucleobase |
| 1-O-acetyl-2,3,5-tri-O-benzoyl-α-D-xylofuranose or 1,2,3,5-tetra-O-acetyl-D-xylofuranose | Protected sugar donor |
| Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) or Tin(IV) chloride (SnCl₄) | Lewis acid catalyst |
| Anhydrous acetonitrile or 1,2-dichloroethane | Solvent |
| Saturated aqueous sodium bicarbonate | Quenching agent |
| Dichloromethane | Extraction solvent |
Procedure:
-
Dissolve the silylated 5-methoxyuracil from the previous step in anhydrous acetonitrile.[1]
-
Add the protected xylofuranose derivative (1.0-1.2 equivalents).[1]
-
Cool the mixture in an ice bath and add the Lewis acid catalyst (e.g., TMSOTf, 1.2-1.5 equivalents) dropwise under an inert atmosphere.[1][3]
-
Stir the reaction at room temperature and monitor its progress by TLC.[1]
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate.[1]
-
Extract the product into an organic solvent such as dichloromethane.[1]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]
-
Purify the crude product by silica (B1680970) gel column chromatography to yield the protected nucleoside.[1][3]
Step 4: Deprotection
The final step is the removal of the protecting groups from the sugar moiety to yield 1-(β-D-Xylofuranosyl)-5-methoxyuracil.[1] For acetyl or benzoyl protecting groups, a common method is treatment with methanolic ammonia (B1221849) or sodium methoxide in methanol.[2][3]
Table 5: Materials for Deprotection
| Reagent | Purpose |
| Protected 1-(β-D-Xylofuranosyl)-5-methoxyuracil | Substrate |
| Methanolic ammonia (saturated at 0 °C) or Sodium methoxide in methanol | Deprotecting agent |
| Methanol | Solvent |
Procedure:
-
Dissolve the protected nucleoside from the previous step in methanol.[1]
-
Cool the solution in an ice bath and add a saturated solution of ammonia in methanol or a catalytic amount of sodium methoxide in methanol.[1][5]
-
Stir the reaction at room temperature in a sealed vessel and monitor by TLC.[1]
-
Upon completion, neutralize the reaction if necessary (e.g., with Dowex-50 (H⁺ form) resin if sodium methoxide was used).[5]
-
Concentrate the reaction mixture under reduced pressure.[1]
-
Purify the final product by recrystallization or column chromatography.[5]
Predicted Mechanism of Action
While the specific biological activity of 1-(β-D-Xylofuranosyl)-5-methoxyuracil has not been extensively documented, its structural similarity to other nucleoside analogs suggests a likely mechanism of action involving the inhibition of nucleic acid synthesis.[2][3] Upon intracellular phosphorylation to its triphosphate derivative, it could act as a competitive inhibitor of DNA or RNA polymerases, leading to incorporation into nascent nucleic acid chains and subsequent chain termination.[2] This disruption of DNA replication and transcription can trigger cell cycle arrest and apoptosis, which are key mechanisms for anticancer and antiviral activity.[2]
Caption: Predicted mechanism of action for 1-(β-D-Xylofuranosyl)-5-methoxyuracil.
Analytical Characterization
The structural elucidation and purity assessment of the synthesized 1-(β-D-Xylofuranosyl)-5-methoxyuracil would rely on standard analytical techniques:[3]
-
¹H NMR: Expected to show signals for the anomeric proton (H-1'), sugar protons (H-2' to H-5'), the uracil proton (H-6), and a singlet for the methoxy group.[3]
-
¹³C NMR: Resonances for all carbon atoms, including the anomeric carbon, sugar carbons, uracil carbons, and the methoxy carbon are anticipated.[3]
-
Mass Spectrometry (MS): A molecular ion peak corresponding to the exact mass of the compound would confirm its identity. Fragmentation patterns could provide further structural information.[3]
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.[3]
Conclusion
This technical guide outlines a robust and plausible synthetic route for 1-(β-D-Xylofuranosyl)-5-methoxyuracil based on well-established principles of nucleoside chemistry.[1][3] While specific experimental data for this compound is limited, the provided protocols offer a strong foundation for its successful synthesis and subsequent investigation. Further research is warranted to fully characterize this novel nucleoside analog and to explore its potential therapeutic applications as an antiviral or anticancer agent.[2][3]
